5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a chemical compound with the molecular formula C10H9N3O2. It is characterized by the presence of a methyl group, a triazole ring, and a benzoic acid moiety. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is used in the synthesis of Suvorexant , an orexin antagonist drug used in the treatment of insomnia . Therefore, the primary targets of this compound are the orexin receptors involved in sleep regulation.
Mode of Action
As a precursor to suvorexant, it can be inferred that it may interact with orexin receptors, inhibiting their activity and promoting sleep .
Biochemical Pathways
Given its role in the synthesis of suvorexant, it can be inferred that it may be involved in the modulation of the orexin system, which plays a crucial role in the regulation of sleep-wake cycles .
Result of Action
As a precursor to suvorexant, it can be inferred that it may contribute to the inhibition of orexin receptors, thereby promoting sleep .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating the synthesis of bioactive molecules. For instance, it is involved in the synthesis of Suvorexant, where it interacts with enzymes that catalyze the formation of the orexin receptor antagonist . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and activity of the resulting compounds.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of Suvorexant suggests that it may impact the orexin signaling pathway, which is crucial for regulating sleep-wake cycles . This compound may also influence the expression of genes involved in metabolic processes, thereby affecting cellular energy balance and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, facilitating their catalytic activity or inhibiting their function. For example, in the synthesis of Suvorexant, this compound acts as a precursor that undergoes enzymatic transformations to produce the active drug . These interactions often involve the formation of covalent bonds, which are essential for the stability and activity of the resulting molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that it maintains its activity over extended periods, although its stability can be influenced by factors such as light exposure and storage conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At high doses, it may exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze its conversion into bioactive molecules. For instance, in the synthesis of Suvorexant, it undergoes enzymatic transformations that involve the addition of functional groups to its molecular structure . These metabolic pathways are crucial for the production of bioactive compounds that exert therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound may also accumulate in specific tissues, depending on its affinity for certain cellular components. Its distribution within the body is influenced by factors such as solubility and molecular size .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is crucial for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the following steps:
Chlorination: Methylbenzoic acid is reacted with sodium hypochlorite or potassium hypochlorite to produce the corresponding chlorinated product.
Cyclization: The chlorinated product is then reacted with 2-pyridinecarboxaldehyde and 3-azidopropionic anhydride to form the triazole ring.
Final Product: The resulting compound is purified through recrystallization from toluene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and esters .
Scientific Research Applications
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of Suvorexant, an orexin antagonist used to treat insomnia.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
- 5-Methyl-2-(1,2,3-triazol-2-yl)benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)-5-methylbenzoic acid
Uniqueness: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of Suvorexant highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-(triazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBAGFIYKNQXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693236 | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956317-36-5 | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956317-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956317365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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